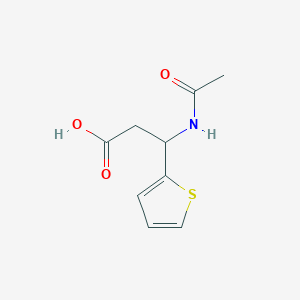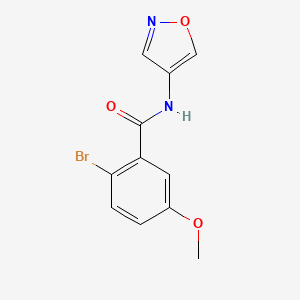
2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide, commonly known as BIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIMB belongs to the class of benzamides and isoxazoles, which are known to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The study by (Pişkin, Canpolat, & Öztürk, 2020) describes new compounds synthesized and characterized for use in photodynamic therapy, highlighting the importance of specific functional groups for generating singlet oxygen, a crucial reactive species in cancer treatment through photodynamic methods.
Herbicide Degradation and Resistance
Research by (McBride, Kenny, & Stalker, 1986) and (Stalker, McBride, & Malyj, 1988) focuses on the metabolism of herbicides and genetic engineering for herbicide resistance, demonstrating the biochemical and genetic approaches to manage and mitigate the impacts of herbicidal compounds on non-target plants.
Molecular Docking and Halogen Bonding
A detailed analysis by (Moreno-Fuquen et al., 2022) explores the structural properties and molecular docking of benzamide isomers, including the role of halogen bonding. This study could provide insights into how halogen atoms in compounds like "2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide" might interact with biological targets.
G Protein-Coupled Receptor (GPR35) Agonists
Wei et al. (2018) discuss the development of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent GPR35 agonists, indicating the potential therapeutic applications of similar compounds in treating pain, inflammatory, and metabolic diseases. The study can be accessed for more details at (Wei et al., 2018).
Herbicide Soil Metabolism
The work by (Rouchaud et al., 1993) on the metabolism of isoxaben in soil underlines the environmental fate of such compounds, emphasizing the importance of understanding how chemical compounds are broken down in agricultural settings.
Wirkmechanismus
Target of Action
Similar compounds have been studied for their interactions with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) in the context of lung and cervical cancer .
Mode of Action
It’s known that the oxazole ring in the compound can form intramolecular n–h∙∙∙n 2 (oxadiazole) hydrogen bonds , which could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOBAXNXGCANDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




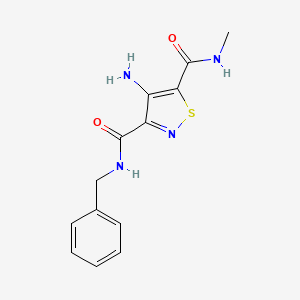
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)

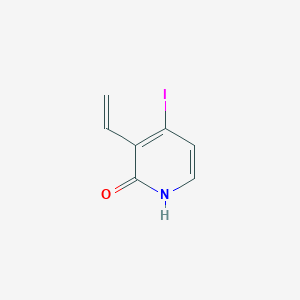

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)
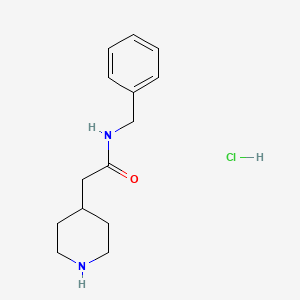
![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)
![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)
